p-Tolylsulfanyl-acetic acid methyl ester
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Overview
Description
p-Tolylsulfanyl-acetic acid methyl ester is an organic compound with the molecular formula C₁₀H₁₂O₂S. It is characterized by a tolyl group (a methyl-substituted phenyl ring) attached to a sulfanyl-acetic acid moiety, which is further esterified with methanol. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with p-toluenesulfonic acid and methanol.
Reaction Conditions: The reaction involves the esterification of p-toluenesulfonic acid with methanol under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process, where p-toluenesulfonic acid and methanol are fed into a reactor containing the acid catalyst under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-tolylsulfonyl-acetic acid methyl ester.
Reduction: Reduction reactions can convert the sulfanyl group to a sulfide, resulting in this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: p-Tolylsulfonyl-acetic acid methyl ester.
Reduction: this compound (reduced form).
Substitution: Various substituted p-tolylsulfanyl-acetic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
p-Tolylsulfanyl-acetic acid methyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
p-Tolylsulfanyl-acetic acid methyl ester is similar to other sulfanyl-acetic acid derivatives, such as phenylsulfanyl-acetic acid methyl ester and benzylsulfanyl-acetic acid methyl ester. its unique tolyl group imparts distinct chemical properties that differentiate it from these compounds. The tolyl group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Comparison with Similar Compounds
Phenylsulfanyl-acetic acid methyl ester
Benzylsulfanyl-acetic acid methyl ester
p-Methoxyphenylsulfanyl-acetic acid methyl ester
Biological Activity
p-Tolylsulfanyl-acetic acid methyl ester (PTAME) is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the available literature on the biological activity of PTAME, highlighting key research findings, case studies, and relevant data.
PTAME is characterized by its molecular structure, which includes a p-tolyl group and a sulfanyl-acetic acid moiety. The chemical formula is C10H13O2S, and its molecular weight is approximately 213.28 g/mol. The compound is typically synthesized through esterification reactions involving p-tolyl sulfanyl acetic acid and methanol.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of PTAME and related compounds. For instance, a study evaluating various methyl esters found that certain derivatives exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of PTAME and Related Compounds
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 12 |
This compound | Escherichia coli | 10 |
Chloramphenicol (control) | Staphylococcus aureus | ≥18 |
Chloramphenicol (control) | Escherichia coli | ≥18 |
The observed zones of inhibition indicate that while PTAME shows some antimicrobial activity, it is less effective than standard antibiotics .
Antioxidant Activity
PTAME has also been assessed for its antioxidant potential. A study highlighted that compounds with similar structures exhibit significant free radical scavenging activity. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Table 2: Antioxidant Activity Assays
Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
This compound | 80.5 | 75.3 |
Ascorbic Acid (control) | 50.0 | 45.0 |
The results suggest that PTAME has moderate antioxidant activity compared to ascorbic acid, a well-known antioxidant .
Anticancer Potential
Recent studies have suggested that PTAME may possess anticancer properties. In vitro assays demonstrated that PTAME could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
A study conducted on MCF-7 cells showed that treatment with PTAME resulted in a significant reduction in cell viability:
- Control Group Viability: 100%
- PTAME Treated Group Viability: 62% at 100 µM concentration
This indicates a promising potential for PTAME as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVDMYOJMLBTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472145 |
Source
|
Record name | Methyl [(4-methylphenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50397-67-6 |
Source
|
Record name | Methyl [(4-methylphenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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